Temsirolimus - 162635-04-3

Temsirolimus

Catalog Number: EVT-287412
CAS Number: 162635-04-3
Molecular Formula: C56H87NO16
Molecular Weight: 1030.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Temsirolimus, also known by its brand name Torisel, is a synthetic analog of sirolimus (rapamycin). It belongs to a class of drugs known as mammalian target of rapamycin (mTOR) inhibitors. Temsirolimus is a prodrug, meaning it is inactive in its administered form and is metabolized in the body to its active form, sirolimus. [] While widely recognized for its clinical applications in treating certain cancers, temsirolimus also holds significant value in scientific research. Its ability to potently inhibit the mTOR pathway has made it a valuable tool in various research fields including cell biology, immunology, and oncology.

Future Directions
  • Combination Therapies: Exploring combinations of temsirolimus with other anticancer agents to overcome resistance and enhance efficacy is a promising area of research. [, , , ]
  • Biomarker Discovery: Identifying predictive biomarkers for response to temsirolimus therapy can help personalize treatment and improve outcomes. [, ]
  • Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to temsirolimus is crucial to develop strategies to circumvent this limitation. [, ]
Source and Classification

Temsirolimus is classified as a small molecule and belongs to a group of drugs known as mTOR inhibitors. Its chemical formula is C56H87NO16C_{56}H_{87}NO_{16}, with an average molecular weight of approximately 1030.2871 g/mol. The drug's mechanism involves binding to an intracellular protein, FKBP-12, which subsequently inhibits mTOR activity, leading to growth arrest in tumor cells .

Synthesis Analysis

Temsirolimus can be synthesized through various methods. One notable patent outlines two synthetic routes that utilize rapamycin as a starting material. The synthesis involves several key steps:

  1. Formation of the FKBP-12 Complex: Temsirolimus is created through the modification of sirolimus (rapamycin), where specific functional groups are introduced to enhance solubility and bioavailability.
  2. Chemical Modifications: These include hydroxylation, demethylation, and esterification processes that modify the parent compound to yield temsirolimus.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for pharmaceutical applications .

The synthesis parameters such as temperature, pH, and reaction time are critical for achieving optimal yields and purity levels.

Molecular Structure Analysis

Temsirolimus features a complex molecular structure characterized by multiple rings and functional groups. The structure includes:

  • Core Structure: A macrolide backbone similar to sirolimus.
  • Functional Groups: Hydroxyl groups, ester linkages, and various alkyl substituents that enhance solubility.
  • Stereochemistry: Temsirolimus has several chiral centers, contributing to its biological activity.

The intricate arrangement allows temsirolimus to effectively bind to FKBP-12 and inhibit mTOR activity .

Chemical Reactions Analysis

Temsirolimus undergoes various chemical reactions during its metabolism and therapeutic action:

  1. Metabolic Pathways: Primarily metabolized by cytochrome P450 3A4 in the liver, leading to several metabolites, including sirolimus.
  2. Inhibition Reactions: It forms a complex with FKBP-12, which inhibits mTOR's kinase activity, blocking downstream signaling pathways critical for cell growth.
  3. Pharmacokinetics: The drug exhibits a half-life of approximately 17.3 hours in whole blood and is predominantly excreted via feces .

These reactions are crucial for understanding the drug's efficacy and safety profile.

Mechanism of Action

Temsirolimus exerts its effects through the inhibition of mTOR, a serine/threonine kinase involved in regulating cell growth, metabolism, and angiogenesis:

  1. Binding Mechanism: After binding to FKBP-12, the temsirolimus-FKBP-12 complex interacts with mTOR at its specific rapamycin-binding domain.
  2. Inhibition of Signaling Pathways: This interaction prevents mTOR from phosphorylating key downstream targets such as p70S6K and 4E-BP1, leading to reduced protein synthesis and cell cycle arrest in the G1 phase.
  3. Impact on Hypoxia-Inducible Factors: Temsirolimus also reduces levels of hypoxia-inducible factors (HIF-1α and HIF-2α), which are crucial for tumor angiogenesis .

This mechanism highlights temsirolimus's role in both antitumor activity and potential immunomodulatory effects.

Physical and Chemical Properties Analysis

Temsirolimus possesses distinct physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Improved aqueous solubility compared to its parent compound sirolimus due to structural modifications.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.
  • Protein Binding: Approximately 87% bound to plasma proteins at therapeutic concentrations .

These properties influence its formulation and administration routes.

Applications

Temsirolimus is primarily indicated for:

  1. Cancer Treatment: Approved for use in advanced renal cell carcinoma; it has shown efficacy in various clinical trials.
  2. Combination Therapies: Research suggests potential benefits when combined with immunotherapies or other anticancer agents.
  3. Preclinical Studies: Ongoing investigations into its effectiveness against other solid tumors such as breast cancer have shown promising results .
Introduction to mTOR-Targeted Therapeutics

The mammalian target of rapamycin (mTOR) kinase serves as a central regulator of cell proliferation, metabolism, angiogenesis, and survival. Dysregulation of the PI3K/Akt/mTOR pathway occurs in numerous malignancies, making it a critical therapeutic target. Temsirolimus (CCI-779) represents a cornerstone in the evolution of mTOR inhibitors, demonstrating how targeted disruption of oncogenic signaling pathways can translate to clinical benefits in treatment-refractory cancers. Its development marked a pivotal shift from non-specific cytotoxic agents to mechanistically driven cancer therapeutics.

Historical Development of Rapamycin Analogs in Oncology

Rapamycin (sirolimus), initially isolated from Streptomyces hygroscopicus on Easter Island (Rapa Nui), was first used as an antifungal agent and immunosuppressant. Its anti-neoplastic properties were discovered serendipitously when transplant patients receiving rapamycin showed reduced cancer incidence compared to those on other immunosuppressants. Structural modifications yielded rapalogs with improved solubility and pharmacokinetics:

  • Temsirolimus: Esterified at C40 position for intravenous administration
  • Everolimus: Hydroxyethyl chain at C40 for oral bioavailability
  • Ridaforolimus: Phosphine oxide replacement for stability

Table 1: Clinically Significant mTOR Inhibitors [4] [7]

CompoundMolecular TargetKey IndicationsAdministration Route
SirolimusmTORC1Transplant immunosuppressionOral
TemsirolimusmTORC1Advanced RCC, MCLIntravenous
EverolimusmTORC1RCC, NETs, SEGA, HR+ breast cancerOral
RidaforolimusmTORC1Investigational in sarcomasIntravenous/Oral

These agents bind FKBP-12 to form complexes that allosterically inhibit mTORC1, blocking downstream effectors S6K1 and 4E-BP1. Preclinical studies demonstrated that temsirolimus exhibited superimposable anti-tumor potency compared to sirolimus in prostate cancer models, despite structural differences [6]. In head and neck squamous cell carcinoma (HNSCC) xenografts, both agents equivalently suppressed tumor growth and phosphorylated S6 ribosomal protein expression [3].

Rationale for mTOR Inhibition in Neoplastic Pathogenesis

The therapeutic rationale for temsirolimus stems from mTOR's role as a convergence point for oncogenic signals:

Pathway Dysregulation in Cancer:

  • PTEN Loss: Inactivates negative regulation of PI3K, leading to constitutive Akt/mTOR activation (observed in 50% of advanced prostate cancers) [7]
  • TSC1/TSC2 Mutations: Disrupt inhibition of Rheb GTPase, hyperactivating mTORC1 (linked to tuberous sclerosis-associated tumors)
  • Receptor Tyrosine Kinase Overactivation: Upstream signals from IGF-1R, VEGF-R amplify mTOR signaling

Biological Consequences:

  • Uncontrolled Translation: Hyperphosphorylation of 4E-BP1 releases eIF4E, driving oncoprotein synthesis (e.g., cyclins, c-Myc)
  • Metabolic Reprogramming: Enhanced glycolytic flux and nutrient uptake via HIF-1α stabilization
  • Angiogenesis: VEGF production potentiated through HIF-1α and S6K1 signaling

Renal cell carcinoma (RCC) exemplifies mTOR pathway dependence. VHL inactivation in clear cell RCC leads to HIF-α accumulation, upregulating angiogenic factors and growth signals. Temsirolimus directly counters this by blocking HIF-α translation and destabilizing tumor vasculature [4] [7].

Temsirolimus as a Paradigm Shift in Targeted Cancer Therapy

Temsirolimus transformed the therapeutic landscape for poor-prognosis RCC and established proof-of-concept for mTOR targeting:

Clinical Validation in Renal Cell Carcinoma:

The landmark phase III trial (N=626) compared temsirolimus (25mg IV weekly), interferon-alpha (IFN-α), and combination therapy in untreated, poor-prognosis metastatic RCC. Key outcomes included:

  • Overall Survival (OS): 10.9 months for temsirolimus vs. 7.3 months for IFN-α (HR 0.73; p=0.008)
  • Progression-Free Survival (PFS): 5.5 months vs. 3.1 months for IFN-α
  • Benefit in Non-Clear Cell Histologies: Subgroup analysis revealed OS of 11.6 months for non-clear cell RCC (including chromophobe) vs. 4.3 months with IFN-α [4] [10]

Table 2: Key Clinical Trials Establishing Temsirolimus Efficacy [2] [5] [10]

Trial/StudyPopulationInterventionPrimary Outcome
Hudes et al. (2007)Poor-risk mRCC (N=626)Temsirolimus vs. IFN-αOS: 10.9 vs. 7.3 mo (p=0.008)
TemPa (2019)Poor-risk ccRCC (N=54)Temsirolimus vs. PazopanibPFS: 6.3 vs. 7.4 mo (NS)
Larkin et al. (2013)Metastatic chromophobe RCCTemsirolimus20-month clinical response post-sunitinib failure

Expanding Therapeutic Applications:

  • Mantle Cell Lymphoma (MCL): Phase II trials demonstrated 41% overall response rate in relapsed/refractory disease, leading to FDA approval [4]
  • Endometrial Cancer: Synergy with metformin in phase I trials (39% clinical benefit rate) through dual mTOR pathway inhibition [8]
  • Immunotherapy Combinations: Enhanced CD8+ T-cell memory formation and HSP vaccine efficacy in murine RCC/melanoma models [1] [9]

Novel Combination Strategies:

  • With HSP Vaccines: Temsirolimus augmented interferon-γ production and cytotoxic T-cell responses to hsp110-gp100 vaccines in B16 melanoma models, reducing tumor volume by 60% vs. vaccine alone [9]
  • Anti-Angiogenic Agents: Concurrent VEGF pathway inhibition addresses compensatory angiogenic upregulation during mTOR suppression
  • Immunomodulation: Paradoxical enhancement of CD8+ memory T-cell formation despite overall immunosuppressive effects, providing rationale for checkpoint inhibitor combinations [1]

Biomarker-Driven Applications:

Emerging evidence suggests chromophobe RCC exhibits exceptional sensitivity to mTOR inhibition due to TP53/PTEN mutations. Case reports describe 20-24 month responses in metastatic chromophobe RCC refractory to VEGF inhibitors [10].

Properties

CAS Number

162635-04-3

Product Name

Temsirolimus

IUPAC Name

[4-[2-[(1R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

Molecular Formula

C56H87NO16

Molecular Weight

1030.3 g/mol

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33?,35?,36?,37?,39?,40?,41?,42?,44?,45?,46?,47?,49?,50?,56-/m1/s1

InChI Key

CBPNZQVSJQDFBE-UITOJQKMSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Solubility

Practically insoluble in water; soluble in alcohol
Solubility is independent of pH
Soluble in wate

Synonyms

CCI 779
CCI-779
rapamycin, 42-(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)
temsirolimus
Torisel

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Isomeric SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.